Benzoyleneurea

Catalog No.
S595601
CAS No.
86-96-4
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyleneurea

CAS Number

86-96-4

Product Name

Benzoyleneurea

IUPAC Name

1H-quinazoline-2,4-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)

InChI Key

SDQJTWBNWQABLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2

Solubility

24.3 [ug/mL]

Synonyms

1,2,3,4-Tetrahydro-2,4-dioxoquinazoline; 1,2,3,4-Tetrahydroquinazoline-2,4-dione; 2,4-Dihydroxyquinazoline; 2,4-Dioxotetrahydroquinazoline; 2,4-Quinazolinediol; Benzoyleneurea; NSC 2108; Quinazoline-2,4-dione; Quinazolinedione; y-Thymine; yT

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2

Synthesis of Pharmaceutical Compounds:

Benzoyleneurea serves as a valuable building block for the synthesis of various pharmaceutically relevant molecules. Its chemical structure readily undergoes modifications, allowing researchers to introduce functional groups and create diverse compounds with potential medicinal properties. Studies have explored its use in synthesizing:

  • Anticancer agents: Benzoyleneurea derivatives have been investigated for their potential to inhibit the growth and proliferation of cancer cells [].
  • Antiviral agents: Research suggests that specific benzoyleneurea derivatives exhibit antiviral activity against various viruses, including influenza and hepatitis C [].
  • Antibacterial agents: Some studies have explored the potential of benzoyleneurea derivatives as antibacterial agents, although further research is needed [].

These are just a few examples, and ongoing research continues to explore the potential of benzoyleneurea in developing novel therapeutic agents.

Reagent in Chemical Reactions:

Benzoyleneurea can act as a reagent in various chemical reactions due to its specific functional groups. Researchers utilize it in:

  • Organic synthesis: Benzoyleneurea participates in reactions like acylation, condensation, and cyclization to form complex organic molecules [].
  • Catalysis: Studies have explored the use of benzoyleneurea derivatives as catalysts for specific chemical reactions, potentially improving efficiency and selectivity [].
  • Material science: Benzoyleneurea derivatives are being investigated for their potential applications in developing new materials with desired properties, such as polymers and liquid crystals [].

Origin and Significance:

Benzoyleneurea is not a naturally occurring compound. It is a synthetic molecule prepared from readily available starting materials []. Research interest in benzoyleneurea stems from its potential as a scaffold for developing new drugs and its antibacterial properties [, ].


Molecular Structure Analysis

Benzoyleneurea possesses a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrimidine ring, containing two carbonyl groups (C=O) at positions 2 and 4 []. This structure gives rise to several notable features:

  • Planarity: The presence of the conjugated double bonds in the rings and the carbonyl groups promotes planarity in the molecule, allowing for efficient stacking interactions in the solid state [].
  • Hydrogen Bonding: The NH groups can participate in hydrogen bonding with other molecules, potentially influencing solubility and interactions with biological targets [].
  • Tautomerism: Benzoyleneurea can exist in two tautomeric forms, keto and enol, due to the presence of the amide and carbonyl groups. However, the keto form is generally considered more stable [].

Chemical Reactions Analysis

Synthesis:

Benzoyleneurea can be synthesized by various methods, with the most common approach involving the condensation of benzoyl chloride with urea []. The balanced chemical equation for this reaction is:

C6H5COCl + H2NCONH2 -> C8H6N2O2 + HCl

(Benzoyl chloride) + (Urea) -> (Benzoyleneurea) + (Hydrochloric acid)

Other Reactions:

Limited information exists on the specific reactions benzoyleneurea undergoes. However, due to the presence of the amide and carbonyl groups, it is likely to participate in hydrolysis reactions under strong acidic or basic conditions. Additionally, the reactive sites in the molecule could be exploited for further functionalization to create new derivatives with diverse properties [].


Physical And Chemical Properties Analysis

  • Appearance: White to cream or pink to gray crystals or powder [].
  • Melting Point: > 300°C []. (Data from [])
  • Solubility: Slightly soluble in water, soluble in hot dimethylformamide and dimethylsulfoxide [].
  • Stability: Thermally stable [].

The specific mechanism of action of benzoyleneurea is not fully understood. However, research suggests it possesses antibacterial activity, potentially by interfering with bacterial cell wall synthesis or protein geranylation processes [, ]. Further research is needed to elucidate the precise mechanism.

While detailed safety information is limited, it is advisable to handle benzoyleneurea with standard laboratory precautions due to its unknown toxicity. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

Data Availability

Further Research:

More research is needed to fully understand the potential of benzoyleneurea. This includes exploring its:

  • Biological activity: Investigating its mechanism of action against bacteria and other potential targets.
  • Drug development: Derivatizing the molecule to create new drug candidates with improved potency and selectivity.
  • Material science applications: Exploring its potential use in polymers or other materials.

XLogP3

0.8

LogP

0.77 (LogP)

Appearance

Powder

UNII

18K00A531C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86-96-4

Wikipedia

2,4-dihydroxyquinazoline

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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